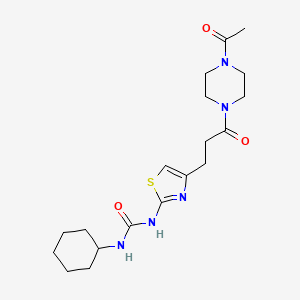

1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea

Description

Properties

IUPAC Name |

1-[4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3S/c1-14(25)23-9-11-24(12-10-23)17(26)8-7-16-13-28-19(21-16)22-18(27)20-15-5-3-2-4-6-15/h13,15H,2-12H2,1H3,(H2,20,21,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMGJFXVFGYLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Piperazine Derivative: The piperazine derivative can be introduced through nucleophilic substitution reactions, where the piperazine ring is acetylated using acetic anhydride.

Coupling with Urea Moiety: The final step involves coupling the thiazole-piperazine intermediate with cyclohexyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the piperazine derivative can be reduced to alcohols.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

- 1-(4-(3-(4-Methylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea

- 1-(4-(3-(4-Ethylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea

Comparison:

- Uniqueness: The presence of the acetyl group in 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea may confer unique biological activities and chemical reactivity compared to its methyl and ethyl analogs.

- Biological Activity: The acetyl derivative may exhibit different binding affinities and selectivities towards molecular targets, potentially leading to distinct therapeutic effects.

Biological Activity

1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure

The molecular formula of the compound is . Its structure includes a thiazole ring, a cyclohexyl group, and a piperazine moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds containing thiazole and piperazine structures. For instance, derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Key Enzymes : Compounds with similar structures often inhibit critical enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Many thiazole derivatives have been reported to cause cell cycle arrest, preventing cancer cells from proliferating.

Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of thiazole derivatives, compounds similar to this compound were tested against various cancer cell lines. The findings indicated significant cytotoxicity against breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The compounds exhibited IC50 values in the micromolar range, suggesting potent activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| SW480 | 20 | Cell cycle arrest at G2/M |

| A549 | 18 | Inhibition of metabolic enzymes |

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that modifications on the piperazine ring significantly enhanced biological activity. Compounds with electron-withdrawing groups showed increased potency compared to those with electron-donating groups.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea to ensure optimal yield and purity?

- Methodological Answer : Synthesis protocols should prioritize multi-step reactions with controlled conditions. For example, coupling the thiazole core with the acetylpiperazine moiety via amidation or alkylation requires anhydrous solvents (e.g., DMF or THF), catalysts like EDCI/HOBt, and inert atmospheres to minimize side reactions . Temperature optimization (e.g., 0–60°C) and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) are critical. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) improves purity. Yields for structurally analogous compounds range from 51–53% under similar conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and spectrometric techniques:

- 1H/13C NMR : Confirm proton environments (e.g., cyclohexyl CH2 signals at δ 1.2–1.8 ppm) and carbonyl resonances (e.g., urea C=O at ~160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated within 2 ppm accuracy) .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What strategies are recommended for assessing the compound's stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varied conditions (e.g., 40°C/75% RH for 6 months) . Monitor degradation via:

- HPLC : Track purity loss (>95% initial purity) and degradation peaks (e.g., hydrolyzed urea or oxidized thiazole derivatives) .

- DSC/TGA : Assess thermal stability (decomposition onset >150°C) and hygroscopicity .

- pH Stability : Test solubility and degradation in buffers (pH 1–10) to identify labile functional groups (e.g., urea hydrolysis in acidic media) .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the compound's binding affinity and guide experimental prioritization?

- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinase domains). For example:

- Docking Scores : Compare binding energies (ΔG ≤ -8 kcal/mol) against known inhibitors .

- Molecular Dynamics (MD) Simulations : Evaluate binding stability over 100 ns trajectories (RMSD ≤ 2 Å) .

- QSAR Models : Corrogate electronic parameters (e.g., LogP, polar surface area) with activity data from analogues .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Resolve via:

- Bioavailability Studies : Measure plasma concentrations (Cmax, AUC) after oral/IP administration in rodent models .

- Metabolite Profiling : Use LC-MS/MS to identify Phase I/II metabolites (e.g., acetylpiperazine N-dealkylation) .

- Tissue Distribution : Quantify compound levels in target organs (e.g., liver, brain) via homogenization and extraction .

Q. What advanced analytical techniques are employed to detect and quantify degradation products or isomeric impurities?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers (if present) using amylose-based columns and hexane/isopropanol gradients .

- LC-HRMS/MS : Identify trace impurities (<0.1%) via fragmentation patterns (e.g., m/z 220.27 for acetylpiperazine fragments) .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., cyclohexyl chair conformation) using single-crystal diffraction .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound's solubility profile across studies?

- Methodological Answer : Discrepancies may stem from polymorphic forms or solvent history. Standardize protocols:

- Equilibrium Solubility : Agitate saturated solutions for 24–72 hours at 25°C .

- Powder X-ray Diffraction (PXRD) : Confirm crystalline vs. amorphous states (e.g., sharp peaks vs. halo patterns) .

- Co-Solvent Screening : Test solubilization enhancers (e.g., PEG 400, cyclodextrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.